1-(3-chlorobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Overview
Description
1-(3-chlorobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, a chlorobenzoyl group, and a methoxyphenylmethyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(3-chlorobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorobenzoyl group, and the attachment of the methoxyphenylmethyl group. Common synthetic routes may include:
Formation of the Piperidine Ring: This step often involves the cyclization of appropriate precursors under specific conditions to form the piperidine ring.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced through acylation reactions using reagents such as chlorobenzoyl chloride.
Attachment of the Methoxyphenylmethyl Group: This step may involve nucleophilic substitution reactions to attach the methoxyphenylmethyl group to the piperidine ring.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-(3-chlorobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes and interactions.
Medicine: The compound could be investigated for its potential therapeutic effects and pharmacological properties.
Industry: It may find applications in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(3-chlorobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: This compound shares structural similarities but differs in its chemical properties and reactivity.
Methyl 4-chlorobenzoate: Another compound with a chlorobenzoyl group, but with different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chlorobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-27-19-7-5-15(6-8-19)14-23-20(25)16-9-11-24(12-10-16)21(26)17-3-2-4-18(22)13-17/h2-8,13,16H,9-12,14H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSJCMWOYABMRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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